molecular formula C9H18O2 B1194191 Isobutyl isovalerate CAS No. 589-59-3

Isobutyl isovalerate

Cat. No.: B1194191
CAS No.: 589-59-3
M. Wt: 158.24 g/mol
InChI Key: KEBDNKNVCHQIJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl isovalerate can be synthesized through the esterification reaction between isovaleric acid and isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Isovaleric Acid+IsobutanolIsobutyl Isovalerate+Water\text{Isovaleric Acid} + \text{Isobutanol} \rightarrow \text{this compound} + \text{Water} Isovaleric Acid+Isobutanol→Isobutyl Isovalerate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to separate the ester from the reaction mixture and purify the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

Isobutyl isovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl isovalerate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by esterases to produce isovaleric acid and isobutanol, which can then enter various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Isobutyl isovalerate can be compared with other esters such as:

    Isobutyl acetate: Known for its fruity odor and used as a solvent and flavoring agent.

    Isobutyl propionate: Also has a fruity odor and is used in similar applications as this compound.

    Isobutyl butyrate: Another ester with a fruity odor, used in the food and beverage industry.

Uniqueness: this compound stands out due to its specific combination of isobutanol and isovaleric acid, which imparts a unique fruity flavor and odor profile. This makes it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

2-methylpropyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDNKNVCHQIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060431
Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.50 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.850-0.854
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

589-59-3
Record name Isobutyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-59-3
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Record name Isobutyl isovalerate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYL ISOVALERATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6993
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
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Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VCJ0UB168
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Record name 2-Methylpropyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of isobutyl isovalerate in the context of the provided research?

A1: this compound is identified as a key volatile compound contributing to the characteristic aroma of certain plants. In the study on jackfruit , it's highlighted as one of the major components contributing to the sweet and fruity notes of the fruit across various cultivars. Similarly, in the research on Valeriana officinalis and Valeriana edulis ssp. procera , this compound was found as a major volatile component in V. edulis ssp. procera, highlighting its potential role in the plant's aroma profile.

Q2: How is this compound typically analyzed in a research setting?

A2: The research papers utilize Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various extraction techniques to identify and quantify this compound.

  • Headspace Solid Phase Microextraction (HS-SPME): This technique captures volatile compounds, like this compound, directly from the sample headspace, providing a snapshot of the aroma profile (. This method is particularly useful for analyzing volatile compounds in complex matrices like fruits and plants.
  • Solvent Extraction: Dichloromethane extraction, followed by GC-MS analysis, was also employed in one study to identify volatile compounds including this compound . This method is useful for extracting a wider range of volatile compounds with varying polarities.

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